molecular formula C13H13ClN4O3S B11068315 3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid

3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid

Cat. No.: B11068315
M. Wt: 340.79 g/mol
InChI Key: BLFVSBVVIGYIQF-UHFFFAOYSA-N
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Description

3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, an amino group, and a chlorobenzyl sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzyl isothiocyanate. This intermediate is then reacted with 4-amino-5-oxo-1,2,4-triazine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chlorobenzoic acid: Shares the amino and chlorobenzyl groups but lacks the triazine ring.

    4-[(3-Chlorobenzyl)oxy]benzoic acid: Contains a similar chlorobenzyl group but differs in the overall structure.

Uniqueness

3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is unique due to its combination of functional groups and the presence of the triazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

3-[4-amino-3-[(3-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid

InChI

InChI=1S/C13H13ClN4O3S/c14-9-3-1-2-8(6-9)7-22-13-17-16-10(4-5-11(19)20)12(21)18(13)15/h1-3,6H,4-5,7,15H2,(H,19,20)

InChI Key

BLFVSBVVIGYIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(C(=O)N2N)CCC(=O)O

Origin of Product

United States

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